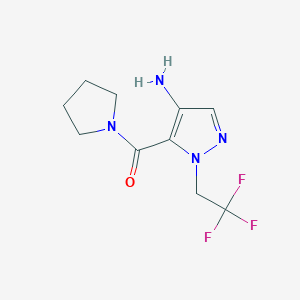
5-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H13F3N4O and its molecular weight is 262.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoroethyl group and a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H12F3N3O. The structural components include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Pyrrolidine moiety : A saturated five-membered ring with one nitrogen atom.
- Trifluoroethyl group : A carbon chain substituted with three fluorine atoms.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown sub-micromolar antiproliferative activity against various cancer cell lines. One study reported a compound with a similar scaffold displaying a GI50 value between 0.127 and 0.560 μM against a panel of 13 cancer cell lines . Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis by inhibiting key proteins such as CDK2 and retinoblastoma phosphorylation .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways. For example, some derivatives have shown comparable activity to indomethacin in reducing carrageenan-induced edema in animal models . This suggests that the presence of the pyrrolidine and pyrazole rings may enhance anti-inflammatory effects.
Antimicrobial Activity
Research has also indicated that pyrazole derivatives possess antimicrobial properties. Compounds derived from pyrazole scaffolds have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. One study highlighted that certain pyrazole derivatives exhibited potent activity against Mycobacterium tuberculosis and other bacterial strains at low concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key modifications that have been explored include:
- Substitution on the pyrazole ring : Altering substituents can impact binding affinity to target proteins.
- Variations in the trifluoroethyl group : Modifying this group may enhance lipophilicity and cellular uptake.
A comprehensive analysis of SAR in related compounds suggests that specific electronic and steric properties significantly influence their biological efficacy .
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Cancer Cell Line Studies : A compound structurally related to this compound was tested against ovarian cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through CDK inhibition .
- Inflammation Models : In vivo studies demonstrated that certain pyrazole derivatives effectively reduced inflammation in rodent models when administered at therapeutic doses comparable to established anti-inflammatory drugs .
- Antimicrobial Testing : Pyrazole derivatives were evaluated against a range of pathogens, revealing promising results in inhibiting growth at concentrations lower than traditional antibiotics .
属性
IUPAC Name |
[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)6-17-8(7(14)5-15-17)9(18)16-3-1-2-4-16/h5H,1-4,6,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFVBHMBUUGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














